4-氟-N-水杨醛苯胺

描述

Phenol, 2-[[(4-fluorophenyl)imino]methyl]- is a synthetic organic compound belonging to the phenol family. It is a colorless, volatile liquid with a strong odor. It is used in a variety of applications, including pharmaceuticals, cosmetics, and industrial chemicals. It is also used as a solvent in the production of polymers and in the manufacture of certain types of adhesives. Phenol, 2-[[(4-fluorophenyl)imino]methyl]- has been studied extensively due to its unique properties and potential applications.

科学研究应用

我已对4-氟-N-水杨醛苯胺的科学研究应用进行了搜索,该化合物也称为4-氟-N-水杨基苯胺或酚,2-[[(4-氟苯基)亚氨基]甲基]-。以下列出了六种独特的应用,每种应用都在其自身部分中详细介绍:

铕(III)配合物的发光敏化

该化合物用作发光镧系元素配合物(特别是涉及铕 (Eu) 的配合物)的初级配体。 这些配合物由于其发光特性而具有在发光器件中的潜在应用 .

氟化结构单元

4-氟-N-水杨醛苯胺在有机合成中用作氟化结构单元。 氟化化合物由于其独特的反应性和稳定性,在制药、农用化学品和材料科学中至关重要 .

分子开关特性

该化合物表现出分子开关特性,可以通过外部刺激进行控制。 这种特性在晶体工程和材料科学中对于开发响应性材料非常有价值 .

光诱导重排

它参与液晶聚合物的光诱导重排,这会导致偏振荧光。 这种应用对于创建具有受控发射特性的先进光学材料具有重要意义 .

光谱研究

作为配体,4-氟-N-水杨醛苯胺在各种光谱研究中得到表征,以了解其与金属和其他分子的相互作用。 这项研究有助于设计具有所需光学和电子特性的化合物 .

化学分析

该化合物在生产时附带一份分析证书,表明其纯度和质量。 这对于确保科学研究中的可重复性和可靠性至关重要 .

作用机制

Target of Action

The primary target of 4-Fluoro-N-salicylideneaniline is the Europium (III) ion (Eu3+) . This compound acts as a ligand, binding to the Eu3+ ion and forming luminescent complexes .

Mode of Action

4-Fluoro-N-salicylideneaniline interacts with its target, the Eu3+ ion, by forming a complex. This complex is further enhanced by the involvement of ancillary ligands . The formation of these complexes leads to efficient energy transfer, resulting in bright red emission due to the 5D0 → 7F2 transition .

Biochemical Pathways

The biochemical pathway primarily affected by 4-Fluoro-N-salicylideneaniline involves the energy transfer within the formed Eu3+ complexes . The energy transfer process is enhanced by the fluorine-substituted salicylideneaniline, leading to an increase in the luminescence of the Eu3+ ion .

Pharmacokinetics

The compound’s luminescent properties suggest that it could be tracked in biological systems, potentially providing insights into its pharmacokinetic behavior .

Result of Action

The result of the action of 4-Fluoro-N-salicylideneaniline is the production of bright red emission due to the 5D0 → 7F2 transition in the Eu3+ ion . This emission is a result of the efficient energy transfer facilitated by the compound .

安全和危害

This compound is classified as Acute Tox. 4 Oral according to the GHS classification . It may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray . Protective clothing, gloves, and eye/face protection should be worn when handling this compound .

属性

IUPAC Name |

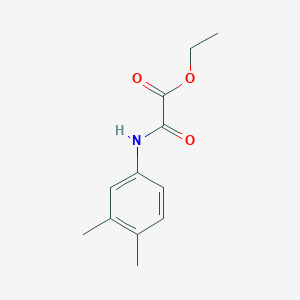

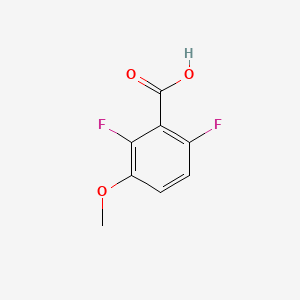

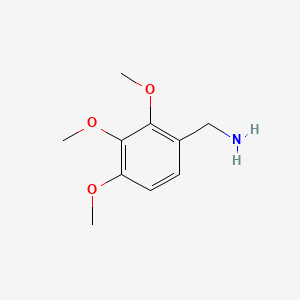

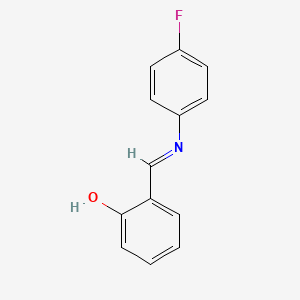

2-[(4-fluorophenyl)iminomethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO/c14-11-5-7-12(8-6-11)15-9-10-3-1-2-4-13(10)16/h1-9,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COFLOZFCNFCJFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=NC2=CC=C(C=C2)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50425188 | |

| Record name | Phenol, 2-[[(4-fluorophenyl)imino]methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50425188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3382-62-5 | |

| Record name | Phenol, 2-[[(4-fluorophenyl)imino]methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50425188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-HYDROXYBENZYLIDENE)-4-FLUOROANILINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-[[(4-Fluorophenyl)imino]methyl]phenol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WP8EC65NVC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the significance of the keto-enol tautomerism observed in 4-Fluoro-N-salicylideneaniline?

A1: 4-Fluoro-N-salicylideneaniline exhibits keto-enol tautomerism, a chemical equilibrium between two structural isomers. Theoretical calculations, including proton transfer scan calculations in various media, indicate that the enol form is more dominant than the keto form both in solid state and in various solvents. [] This dominance of the enol form has implications for the compound's reactivity and potential biological activity.

Q2: What do the spectroscopic and computational studies reveal about the electronic structure and potential applications of 4-Fluoro-N-salicylideneaniline?

A2: Spectroscopic techniques like FT-IR and UV-Vis spectroscopy, combined with Density Functional Theory (DFT) calculations, provide valuable insights into the molecular and electronic structure of 4-Fluoro-N-salicylideneaniline. [] These studies allow for the assignment of vibrational modes and analysis of electronic transitions, aiding in understanding its photophysical properties. Furthermore, DFT calculations reveal that the compound possesses a good first-order hyperpolarizability, suggesting its potential application in nonlinear optical (NLO) devices. [] NLO materials are crucial for various technological advancements, including optical switching, data storage, and telecommunications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。